An In-depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid
An In-depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid
Disclaimer: This document provides a comprehensive technical overview of 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid. As of the latest database searches, a specific CAS Registry Number and a formal Material Safety Data Sheet (MSDS) for this compound have not been identified, suggesting it may be a novel or non-commercial chemical entity. The information herein, including properties, safety protocols, and synthesis, is expertly inferred from the well-established chemistry of its constituent moieties: the pyrimidine-2-carboxylic acid core and the 2,2,2-trifluoroethoxy substituent, supported by data from structurally analogous compounds. This guide is intended for use by qualified researchers and professionals in a laboratory setting.
Abstract
This technical guide offers a detailed examination of 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Pyrimidine derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide range of biologically active molecules.[1][2] The incorporation of a trifluoroethoxy group can confer desirable pharmacokinetic properties, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This document provides predicted physicochemical properties, a comprehensive safety and handling protocol, a plausible synthetic route with a detailed experimental procedure, and expected analytical characterization data. The guide concludes with a discussion of its potential applications in modern drug discovery, positioning it as a valuable synthon for creating novel therapeutic agents.
Chemical Identity and Predicted Physicochemical Properties
While a registered CAS number is not currently available, the fundamental identifiers and predicted properties for this molecule can be derived.
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IUPAC Name: 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid
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Molecular Formula: C₇H₅F₃N₂O₃
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Molecular Weight: 238.12 g/mol
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SMILES: O=C(O)c1nc(OCC(F)(F)F)cc[n]1
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InChI Key: (Predicted) Based on structure, a unique InChI key would be generated upon synthesis and registration.
The properties of the title compound are anticipated to be influenced by the acidic carboxylic acid group, the aromatic pyrimidine core, and the highly electronegative trifluoroethoxy group.
| Property | Predicted Value | Rationale / Comparative Data |
| Physical Form | White to off-white crystalline solid | Based on analogs like Pyrimidine-2-carboxylic acid (solid)[3] and other crystalline trifluoroethoxylated aromatics. |
| Melting Point (°C) | 170 - 185 | The parent compound, Pyrimidine-2-carboxylic acid, melts at 182-185 °C[3]. The bulky, polar trifluoroethoxy group may slightly alter this. |
| Boiling Point (°C) | > 350 | High, with probable decomposition before boiling. Pyrimidine-2-carboxylic acid has a predicted boiling point of 362.6 °C[4]. |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water and non-polar organic solvents. | The carboxylic acid group confers solubility in basic aqueous solutions. The overall structure suggests good solubility in polar aprotic solvents, similar to Pyrimidine-2-carboxylic acid[4]. |
| pKa | 2.5 - 3.5 | The carboxylic acid is expected to be acidic. The electron-withdrawing nature of the pyrimidine ring and the trifluoroethoxy group will lower the pKa compared to benzoic acid. |
| logP | 1.0 - 1.5 | The trifluoroethoxy group increases lipophilicity compared to a hydroxyl or methoxy group. The logP of the parent Pyrimidine-2-carboxylic acid is ~0.09[4]. |
Hazard Identification and Safety Precautions (MSDS Surrogate)
This section provides a predicted hazard profile and handling recommendations in lieu of a formal MSDS. The safety profile is extrapolated from data on Pyrimidine-2-carboxylic acid[3][4][5] and general principles for handling fluorinated organic acids.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | (Predicted) Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[3] |
Precautionary Measures & Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[6]
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Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use.[6]
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Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with a particle filter.
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Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
First Aid Measures
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If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
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In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][7]
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If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Storage and Disposal
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Proposed Synthesis and Purification
A robust and plausible method for synthesizing the title compound is via a nucleophilic aromatic substitution (SNAr) reaction, followed by ester hydrolysis. This strategy is effective because the electron-deficient pyrimidine ring is activated towards nucleophilic attack, particularly at positions 2 and 4 when a suitable leaving group is present.
Synthetic Scheme
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylate
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of limiting reagent).
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Cool the flask to 0 °C in an ice bath.
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Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.
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Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Causality Note: This in situ formation of sodium trifluoroethoxide is highly reactive and moisture-sensitive.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Add a solution of ethyl 4-chloropyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the intermediate ester.
Step 2: Hydrolysis to 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid
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Dissolve the purified ethyl ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
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Once the hydrolysis is complete, remove the THF under reduced pressure.
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Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). Self-Validation Note: A precipitate should form upon acidification, indicating the formation of the less soluble carboxylic acid.
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Collect the solid product by vacuum filtration, washing with cold water.
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Dry the product under vacuum to yield the final 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Spectroscopic and Analytical Characterization
The following table summarizes the expected spectroscopic data that would confirm the identity and purity of the synthesized compound.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.0 (br s, 1H, -COOH), δ 8.9-9.1 (d, 1H, H6), δ 7.5-7.7 (d, 1H, H5), δ 4.9-5.1 (q, 2H, -OCH₂CF₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165-167 (-COOH), δ 160-162 (C4), δ 158-160 (C2), δ 157-159 (C6), δ 123 (q, ¹JCF ≈ 277 Hz, -CF₃), δ 110-112 (C5), δ 65-67 (q, ²JCF ≈ 35 Hz, -OCH₂) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -73 to -75 (t, 3F, -CF₃) |
| IR (ATR, cm⁻¹) | 2500-3300 (broad, O-H stretch), ~1720 (strong, C=O stretch), 1550-1600 (C=N, C=C stretches), ~1280 (strong, C-F stretch), ~1150 (C-O stretch) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₇H₄F₃N₂O₃⁻: 237.0180; found: 237.018x |
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs for a variety of diseases.[1][2] The title compound, 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid, represents a versatile scaffold for the development of new chemical entities (NCEs).
Key Attributes for Drug Discovery:
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Privileged Scaffold: The pyrimidine ring is a bioisostere for other aromatic systems and provides multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.[2]
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Metabolic Stability: The C-F bonds in the trifluoroethoxy group are exceptionally strong, making this moiety resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as a longer half-life.
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Modulation of Physicochemical Properties: The trifluoroethoxy group increases lipophilicity, which can enhance membrane permeability and cell penetration. It can also participate in favorable interactions with protein targets through hydrogen bonding or dipole interactions.
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Synthetic Handle: The carboxylic acid at the 2-position is a key functional group. It can be readily converted into amides, esters, or other functional groups, enabling its use in fragment-based drug discovery or as a key component for building diverse chemical libraries.
Conceptual Research Workflow
The title compound can be integrated into a drug discovery pipeline as a key starting material.
Caption: A conceptual workflow for drug discovery.
This workflow illustrates how the title compound can be used to generate a library of derivatives for biological screening. For instance, coupling the carboxylic acid with a diverse set of amines would yield a library of amides. These could be screened against therapeutic targets like protein kinases, where the pyrimidine scaffold is known to be effective.[8] Hits from the screen would then undergo iterative optimization to improve potency, selectivity, and drug-like properties, ultimately leading to a preclinical candidate.
References
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El-Sayed, N. N. E., et al. (2009). Synthesis and Biological Activity of Some 4-substituted Pyrimidines and Fused Pyrimidines. [Link]
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NextSDS. Pyrimidine-2-carboxylic acid — Chemical Substance Information. [Link]
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NextSDS. 4-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. [Link]
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Shafi, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research. [Link]
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Kumar, A., et al. (2013). Synthesis of 4, 6-disubstituted pyrimidine-2-one. ResearchGate. [Link]
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Shamroukh, A. H., et al. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
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Ramesh, M., et al. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. [Link]
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Wang, S., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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